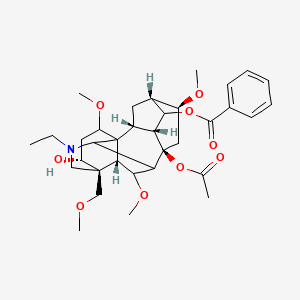
ATX inhibitor 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATX inhibitor 9 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid . This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production . The inhibition of autotaxin has been associated with potential therapeutic benefits in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Preparation Methods
The preparation of ATX inhibitor 9 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the compound . The preparation process may also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
ATX inhibitor 9 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
ATX inhibitor 9 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production . In biology, it is utilized to investigate the role of autotaxin in cell signaling pathways and its impact on cell proliferation and migration . In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting autotaxin .
Mechanism of Action
The mechanism of action of ATX inhibitor 9 involves the inhibition of autotaxin’s enzymatic activity . By binding to the active site of autotaxin, the compound prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid . This inhibition disrupts the downstream signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production . The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid and the associated signaling cascades .
Comparison with Similar Compounds
ATX inhibitor 9 can be compared with other similar compounds, such as GLPG1690, BBT-877, and BLD-0409 . These compounds also target autotaxin and inhibit its enzymatic activity . this compound may have unique structural features or binding properties that differentiate it from these other inhibitors . For example, it may exhibit higher potency, selectivity, or improved pharmacokinetic properties . The comparison of these compounds highlights the diversity and potential of autotaxin inhibitors in therapeutic applications .
Properties
Molecular Formula |
C26H23N9O2 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-[5-[2-(2,3-dihydro-1H-inden-2-ylamino)quinazolin-6-yl]-1,3,4-oxadiazol-2-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C26H23N9O2/c36-24(35-8-7-21-22(14-35)31-34-30-21)12-23-32-33-25(37-23)17-5-6-20-18(9-17)13-27-26(29-20)28-19-10-15-3-1-2-4-16(15)11-19/h1-6,9,13,19H,7-8,10-12,14H2,(H,27,28,29)(H,30,31,34) |
InChI Key |
UALQCNGVCMFBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CC5=CN=C(N=C5C=C4)NC6CC7=CC=CC=C7C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)




![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)


